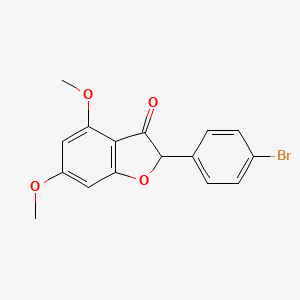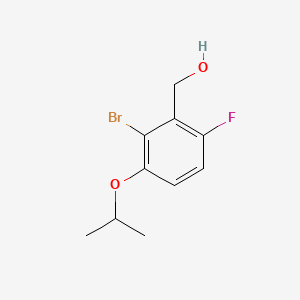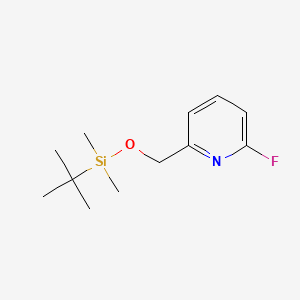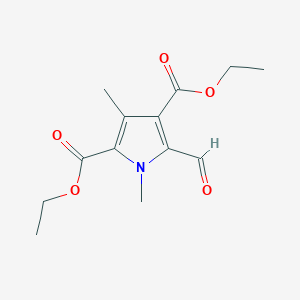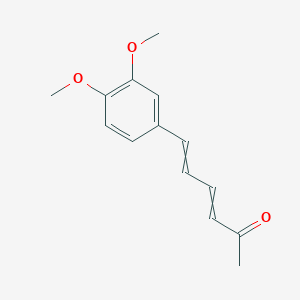
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid typically involves multiple steps. One common method includes the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of fluoro-3-alkene-2-ketone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6-(Trifluoromethyl)nicotinic acid
- 2-Methyl-6-(trifluoromethyl)nicotinic acid
Uniqueness
6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other trifluoromethyl-substituted nicotinic acids and may influence its reactivity and biological activity .
属性
分子式 |
C10H8F3NO2 |
|---|---|
分子量 |
231.17 g/mol |
IUPAC 名称 |
6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(3-4-9)7-2-1-6(5-14-7)8(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI 键 |
SZXAAVWAVPRCTI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NC=C(C=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)





![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
